molecular formula C23H20FN3O2S2 B2792167 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189725-99-2

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2792167
CAS No.: 1189725-99-2
M. Wt: 453.55
InChI Key: FYGKSJDUVWPMFK-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: This compound could have potential therapeutic applications, such as acting as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide include other pyrazolo[4,3-c]pyridine derivatives and fluorobenzoyl-containing compounds .

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity

Biological Activity

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a compound belonging to the thienopyrimidine class, notable for its diverse biological activities. This compound features a complex structure that includes a thieno[3,2-d]pyrimidine core with various functional groups, enhancing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H23N3O2S2, with a molecular weight of approximately 449.59 g/mol. The structure is characterized by:

  • Thieno[3,2-d]pyrimidine core : A fused heterocyclic structure incorporating sulfur and nitrogen.
  • Functional groups : Ethyl, oxo, sulfanyl, and phenyl groups contribute to its unique chemical properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity :
    • Studies have shown that thienopyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin .
    • The presence of electron-releasing substituents on the pyrimidine skeleton enhances anti-inflammatory effects by facilitating better interaction with COX enzymes .
  • Anticancer Potential :
    • Thienopyrimidine derivatives are known for their anticancer properties. Research has indicated that compounds within this class can inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and inhibition of cancer cell proliferation .
    • Specific studies reported that derivatives showed significant activity against several cancer cell lines, suggesting potential for further development as anticancer agents.
  • Antimicrobial Activity :
    • Investigations into the antimicrobial properties of thienopyrimidine derivatives have revealed effectiveness against various bacterial strains. This activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

Functional Group Effect on Activity
Sulfanyl groupEnhances reactivity and biological interactions
Ethyl groupContributes to hydrophobic interactions
Phenyl groupIncreases binding affinity to biological targets

Case Studies

  • Inhibitory Effects on COX Enzymes :
    • A study evaluated the inhibitory potential of various thienopyrimidine derivatives against COX enzymes. Results indicated that specific compounds reduced PGE2 production significantly compared to controls .
  • Antitumor Activity Assessment :
    • In vitro studies demonstrated that certain derivatives exhibited potent cytotoxic effects on human cancer cell lines, with IC50 values indicating strong potential as anticancer agents.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-7-5-4-6-8-15)26-23(27)30-13-20(28)25-16-10-9-14(2)17(24)11-16/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGKSJDUVWPMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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